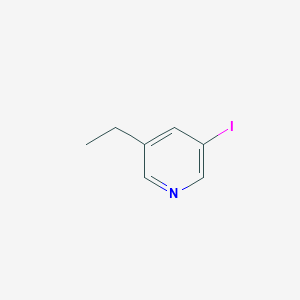

3-Ethyl-5-iodopyridine

Description

Overview of Pyridine (B92270) Heterocycles in Advanced Organic Chemistry

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, stands as a cornerstone in the field of advanced organic chemistry. numberanalytics.com Structurally analogous to benzene, pyridine features a six-membered ring where one carbon-hydrogen unit is replaced by a nitrogen atom. This substitution imparts distinct properties that make it a versatile and widely utilized scaffold. The nitrogen atom is sp² hybridized, and the ring is planar with a delocalized π-electron system, fulfilling the criteria for aromaticity. numberanalytics.com Unlike pyrrole, the lone pair of electrons on pyridine's nitrogen atom resides in an sp² orbital in the plane of the ring and does not participate in the aromatic system, rendering it available to act as a base or a nucleophile. nih.gov

The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene, influencing its reactivity. It is less susceptible to electrophilic substitution, which typically occurs at the 3-position under harsh conditions, but more prone to nucleophilic substitution, particularly at the 2- and 4-positions. nih.govslideshare.net This unique reactivity, combined with its ability to form hydrogen bonds and its solubility characteristics, makes the pyridine nucleus a privileged structure in medicinal chemistry and materials science. nih.govnih.gov Pyridine and its derivatives are integral components of numerous natural products, including alkaloids and vitamins, as well as a vast array of pharmaceuticals and agrochemicals. numberanalytics.comnih.gov

Strategic Importance of Halogenated Pyridines in Synthetic Methodologies

The introduction of halogen atoms onto the pyridine ring is a critical strategy in synthetic organic chemistry. Halopyridines are indispensable building blocks for the synthesis of complex molecules, especially in the pharmaceutical and agrochemical industries. nih.govresearchgate.net The carbon-halogen (C-Hal) bond serves as a versatile functional handle, enabling a wide array of subsequent transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings). These reactions allow for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, which is essential for building molecular complexity and diversifying chemical libraries for structure-activity relationship (SAR) studies. nih.gov

The strategic placement of a halogen allows for regioselective functionalization, a task that can be challenging to achieve on an unactivated pyridine ring. nih.gov The nature of the halogen is also significant; the reactivity of the C-Hal bond in these coupling reactions generally follows the order I > Br > Cl > F. The C-I bond is the most labile, often reacting under milder conditions, making iodopyridines particularly valuable for synthetic chemists. namiki-s.co.jp Given the challenges associated with the direct and selective halogenation of the electron-deficient pyridine core, the availability of pre-functionalized halopyridine intermediates is of paramount importance for efficient and targeted synthesis. nih.govresearchgate.net

Positioning of 3-Ethyl-5-iodopyridine within Contemporary Chemical Research

Within the vast family of halogenated heterocycles, this compound emerges as a highly strategic and specialized research chemical. cymitquimica.com This disubstituted pyridine derivative is not typically a final product but rather a key intermediate or "building block" used in the multi-step synthesis of more complex, high-value molecules. srdorganics.com Its utility stems directly from the specific nature and arrangement of its substituents.

The iodo group at the 5-position provides a highly reactive site for the aforementioned cross-coupling reactions, allowing for the facile introduction of a wide variety of molecular fragments. namiki-s.co.jp The ethyl group at the 3-position, meanwhile, serves multiple purposes. It modifies the electronic properties of the ring and provides steric bulk, which can influence the conformation of the final molecule and its interaction with biological targets. It also enhances the lipophilicity of the molecule, a key parameter in medicinal chemistry that affects a compound's pharmacokinetic profile.

Consequently, this compound is a valuable tool for medicinal chemists engaged in drug discovery. It allows for the systematic and rapid generation of novel analogues of a lead compound, where the iodine is replaced with various groups to probe the chemical space around the pyridine core. whiterose.ac.uk This process is fundamental to optimizing the potency, selectivity, and metabolic stability of potential drug candidates. nih.gov

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical data for the compound this compound.

| Property | Value |

| Molecular Formula | C₇H₈IN |

| Molecular Weight | 233.05 g/mol |

| CAS Number | 2089316-12-9 |

Data sourced from available chemical supplier and database information. cymitquimica.combldpharm.com

Table of Compounds

Structure

3D Structure

Properties

Molecular Formula |

C7H8IN |

|---|---|

Molecular Weight |

233.05 g/mol |

IUPAC Name |

3-ethyl-5-iodopyridine |

InChI |

InChI=1S/C7H8IN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3 |

InChI Key |

CGRXACLLBDCSBD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CN=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 5 Iodopyridine and Analogous Halogenated Pyridines

Direct Iodination Strategies on Pyridine (B92270) Scaffolds

Direct C-H iodination of pyridine rings presents a highly atom-economical approach to halogenated pyridines. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh reaction conditions. chemrxiv.org The regioselectivity of these reactions is a key challenge, influenced by the electronic properties of the substituents on the pyridine ring and the nature of the iodinating agent.

Achieving regioselectivity in the direct halogenation of substituted pyridines is a significant area of research. For pyridine itself, electrophilic substitution, such as halogenation, typically occurs at the 3-position due to the deactivating effect of the nitrogen atom. researchgate.net However, the presence of activating or directing groups can alter this preference.

A notable strategy for achieving 3-selective halogenation involves the temporary transformation of pyridines into more reactive intermediates. One such method utilizes a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnih.gov This process transforms the electron-deficient pyridine into a series of polarized alkenes that readily react with N-halosuccinimides, leading to highly regioselective 3-halogenation under mild conditions. chemrxiv.org

Another approach to control regioselectivity involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. nih.govacs.org Subsequent removal of the N-oxide group provides access to 2- or 4-halopyridines. While this method is effective, it is not directly applicable to the synthesis of 3,5-disubstituted pyridines like 3-Ethyl-5-iodopyridine without additional directing strategies.

Radical-based C-H iodination has also been developed for the regioselective iodination of various nitrogen-containing heterocycles, including pyridines. researchgate.netscispace.comrsc.org These methods can provide access to C3 and C5 iodinated pyridines. researchgate.netrsc.org

| Method | Intermediate/Reagent | Position Selectivity | Conditions | Reference |

|---|---|---|---|---|

| Zincke Imine Strategy | Zincke Imine Intermediates, N-halosuccinimides | 3-position | Mild | chemrxiv.orgnih.gov |

| N-Oxide Strategy | Pyridine N-Oxide | 2- and 4-positions | Varies | nih.govacs.org |

| Radical Iodination | Radical Initiators | C3 and C5 | Varies | researchgate.netscispace.comrsc.org |

Direct iodination can be performed under both catalyst-free and metal-catalyzed conditions. Catalyst-free methods often rely on the use of strong iodinating agents or harsh reaction conditions. For instance, the combination of molecular iodine with strong Brønsted or Lewis acids at elevated temperatures can effectuate iodination, although this can lead to mixtures of regioisomers. chemrxiv.org

Metal catalysis offers milder and more selective alternatives. Transition-metal-free approaches have been developed for the regioselective halogenation of certain heterocyclic systems, such as imidazo[1,2-a]pyridines, using sources like sodium chlorite (B76162) or bromite. nih.gov While not directly demonstrated for this compound, these methods highlight the potential for catalyst-free, yet selective, halogenations.

Metal-catalyzed reactions, particularly those involving transition metals, are widely used in the synthesis of pyridines. acsgcipr.org While often employed for cross-coupling reactions to build the pyridine ring itself, metal catalysts can also facilitate C-H functionalization, including halogenation. For example, iodine-catalyzed three-component synthesis has been used for the C-H selenylation of pyrazolo[1,5-a]pyrimidines, indicating the potential of iodine catalysis in C-H functionalization. rsc.org

Functional Group Interconversion Routes to this compound

An alternative and often more controlled approach to synthesizing this compound is through the interconversion of functional groups on a pre-existing pyridine ring. This strategy allows for the precise installation of the iodo and ethyl groups at the desired positions.

A common and effective method for introducing an iodine atom is through a Finkelstein reaction, which involves the exchange of another halogen (typically bromine or chlorine) with iodide. chemicalbook.comchemicalbook.com For instance, 3-bromo-5-ethylpyridine (B126805) could serve as a precursor to this compound. The aromatic Finkelstein reaction is often catalyzed by copper(I) iodide in the presence of a ligand and sodium iodide. chemicalbook.comchemicalbook.com This reaction is a powerful tool for the synthesis of iodoarenes and iodoheteroarenes from their bromo or chloro counterparts. The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) has been achieved from 2-aminopyridine (B139424) through bromination followed by iodination, demonstrating the utility of this sequential halogenation approach. ijssst.info

Organometallic intermediates, such as organolithium and Grignard reagents, are invaluable in the regioselective functionalization of pyridine rings. researchgate.netrsc.org These methods typically involve the deprotonation of a pyridine C-H bond with a strong base (lithiation) or the formation of a Grignard reagent from a halopyridine. The resulting organometallic species can then be quenched with an electrophilic iodine source to introduce the iodine atom at a specific position.

Directed ortho-metalation is a powerful strategy where a substituent on the pyridine ring directs the deprotonation to an adjacent position. However, for accessing the 3-position in the absence of a directing group at the 2- or 4-position, direct lithiation can be challenging and may require specific conditions. nih.gov For example, the effective lithiation of 3-bromopyridine (B30812) has been achieved using toluene (B28343) as a solvent at low temperatures, allowing for the synthesis of various 3-substituted pyridines. princeton.edu

Grignard reagents derived from halopyridines are also widely used. wikipedia.orgchemguide.co.uk For instance, a pyridyl Grignard reagent can be prepared from a bromopyridine and magnesium. researchgate.net This organomagnesium compound can then react with an electrophile. In the context of synthesizing this compound, one could envision forming a Grignard reagent from 3,5-dibromopyridine, followed by sequential reactions with an ethylating agent and an iodinating agent, or vice versa, though careful control of stoichiometry and reaction conditions would be crucial. The iodine-magnesium exchange reaction is a particularly mild method for preparing highly functionalized Grignard reagents. nih.gov

| Method | Precursor | Key Reagents | Intermediate | Reference |

|---|---|---|---|---|

| Aromatic Finkelstein Reaction | 3-Bromo-5-ethylpyridine | NaI, CuI, Ligand | - | chemicalbook.comchemicalbook.com |

| Lithiation-Iodination | 3-Ethylpyridine (B110496) | Strong Base (e.g., n-BuLi), I2 | 3-Ethyl-5-lithiopyridine | researchgate.net |

| Grignard Reaction | 3-Bromo-5-ethylpyridine | Mg, I2 | 3-Ethyl-5-pyridylmagnesium bromide | wikipedia.orgchemguide.co.uk |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. This includes the use of greener solvents, reducing waste, and employing less toxic reagents.

For the iodination of aromatic and heterocyclic compounds, several green chemistry approaches have been explored. One such method involves mechanical grinding under solvent-free conditions. nih.gov This mechanochemical approach for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate (B79036) is simple, rapid, and high-yielding. nih.gov The development of solvent-free or aqueous-based iodination methods is a key goal. An environmentally friendly protocol for the oxidative iodofunctionalization of olefins has been developed using I₂O₅ as an oxidant and LiI as the iodine source in a water/acetone solvent system. researchgate.net

The use of polyethylene (B3416737) glycol (PEG) as a green reaction medium has also been reported for the iodination of various aromatic compounds, including heterocycles. ingentaconnect.combenthamdirect.com These methods often utilize combinations of iodine and an oxidizing agent like iodic acid. benthamdirect.com Such approaches offer advantages like simple work-up procedures and the potential for catalyst recycling. While not specifically detailed for this compound, these green methodologies represent a promising direction for the future synthesis of this and related compounds.

Solvent-Free and Environmentally Benign Conditions

In recent years, the principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents. For the halogenation of pyridines and analogous heterocyclic compounds, several environmentally benign approaches have been investigated.

One notable strategy involves the use of solid-state reactions or grinding techniques, which can proceed in the absence of a solvent. For instance, a simple and eco-friendly approach for the iodination of pyrimidine derivatives, which are structurally related to pyridines, has been developed using solid iodine and silver(I) nitrate (AgNO₃) as an electrophilic iodinating reagent under solvent-free conditions. mdpi.com This method offers advantages such as short reaction times (20–30 minutes), a simple setup, and high yields (70–98%). mdpi.com The reaction proceeds by grinding the reactants together, promoting the formation of the iodinating species without the need for a solvent.

Another environmentally conscious approach utilizes readily available and less hazardous reagents. An example is the use of household bleach (a source of sodium hypochlorite) in combination with sodium iodide for the iodination of aromatic compounds. gctlc.org This method avoids the use of more toxic and expensive reagents traditionally employed in electrophilic aromatic substitution reactions. gctlc.org While not specifically demonstrated for this compound, the principle of using milder and more accessible reagents is a key aspect of green chemistry that can be applied to the synthesis of halogenated pyridines.

The use of iodine in combination with an oxidizing agent under solvent-free conditions has also been explored for the iodination of various aromatic compounds. nih.gov The urea-hydrogen peroxide (UHP) adduct serves as a solid and safe oxidizing agent that facilitates the electrophilic iodination with molecular iodine. nih.gov This approach highlights the potential for solid-state reactions to provide efficient and greener alternatives to traditional solution-phase syntheses.

Table 1: Comparison of Environmentally Benign Iodination Methods

| Method | Reagents | Conditions | Advantages |

| Solid-state grinding | I₂, AgNO₃ | Solvent-free, 20-30 min | High yields, short reaction time, eco-friendly |

| Bleach-mediated iodination | Household bleach, NaI | Aqueous | Inexpensive and safe reagents |

| Solid-state oxidation with UHP | I₂, Urea-H₂O₂ (UHP) | Solvent-free | Atom economy, solid oxidant |

Microwave-Assisted and Photochemical Synthesis

Microwave irradiation and photochemical methods represent two powerful techniques for accelerating and enabling novel chemical transformations, including the synthesis of halogenated pyridines.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. This technology has been successfully applied to the synthesis of a wide range of N-heterocycles. nih.gov

In the context of halogenated pyridines, microwave irradiation can facilitate various reaction types, including nucleophilic substitution and multicomponent reactions. For example, the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines has been achieved through a one-pot, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation. rsc.org While this example leads to a fused ring system, it demonstrates the utility of microwaves in iodine-mediated reactions for the synthesis of complex pyridine-containing molecules. Another study reports the microwave-accelerated oxidative iodination of aromatic amines using diiodine and ortho-periodic acid, highlighting the significant reduction in reaction times compared to conventional heating. nih.gov

Photochemical Synthesis:

Photochemical methods, which utilize light to initiate chemical reactions, offer unique pathways for the functionalization of pyridines that are often inaccessible through thermal methods. These reactions can proceed under mild conditions and with high selectivity.

The photochemical iodination of imidazopyridines, close analogs of pyridines, has been demonstrated using diacetoxyiodobenzene (B1259982) (PIDA) as an iodine source under blue LED light irradiation. preprints.orgresearchgate.net This photocatalyst-free method allows for the iodination of substrates with both electron-donating and electron-withdrawing groups in moderate to good yields. preprints.orgresearchgate.net

Furthermore, photochemical approaches can be employed for the C3-selective functionalization of pyridines. One strategy involves the photochemical valence isomerization of pyridine N-oxides, which can lead to the formation of 3-hydroxypyridines. acs.org While this method does not directly install a halogen, the resulting hydroxyl group can serve as a handle for subsequent conversion to a halogenated derivative. The absorption spectra of pyridine N-oxides typically show a λmax below 280 nm, making irradiation at 254 nm effective for this transformation. acs.org

Table 2: Examples of Microwave-Assisted and Photochemical Synthesis of Halogenated Pyridine Analogs

| Method | Substrate/Reagents | Product Type | Key Features |

| Microwave-Assisted | Arylglyoxals, 1,3-dicarbonyls, 2-aminopyridines, I₂ | 2,3-disubstituted imidazo[1,2-a]pyridines | One-pot, metal-free, short reaction time |

| Microwave-Assisted | Aromatic amines, I₂, ortho-periodic acid | Monoiodinated arylamines | Significantly reduced reaction times |

| Photochemical | Imidazopyridines, PIDA | Iodinated imidazopyridines | Photocatalyst-free, blue LED irradiation |

| Photochemical | Pyridine N-oxides | 3-Hydroxypyridines (precursor to halogenated) | C3-selectivity, UV irradiation (254 nm) |

Chemoenzymatic or Biocatalytic Pathways for Pyridine Halogenation

The use of enzymes as catalysts in organic synthesis, known as biocatalysis, offers a highly selective and environmentally friendly alternative to traditional chemical methods. For halogenation reactions, flavin-dependent halogenases (FDHs) have emerged as promising biocatalysts for the regioselective incorporation of halogen atoms into aromatic compounds. nih.govrsc.org

FDHs utilize a flavin cofactor and molecular oxygen to generate a reactive halogenating species from a halide salt (Cl⁻, Br⁻, or I⁻). nih.gov The enzyme's active site then directs the halogenation to a specific position on the substrate, often with a level of selectivity that is difficult to achieve with conventional reagents. nih.gov

While the direct enzymatic synthesis of this compound has not been reported, the principles of biocatalytic halogenation are applicable. Research has demonstrated that FDHs can be engineered to accept non-native substrates and even to alter their regioselectivity. rsc.org For instance, the tryptophan halogenases have been shown to halogenate a range of alternative aryl substrates. rsc.org

Recent advances have highlighted the potential of FDHs for site-selective aromatic iodination. nih.govchemrxiv.org The enzyme AetF, for example, has been shown to catalyze site-selective aromatic iodination and enantioselective iodoetherification. nih.govchemrxiv.org The ability of these enzymes to function under mild, aqueous conditions and with high selectivity makes them attractive candidates for the development of green and sustainable routes to halogenated pyridines.

The application of chemoenzymatic strategies, which combine enzymatic and chemical steps, could also be a powerful approach. For example, an enzyme could be used to selectively introduce a hydroxyl group onto the pyridine ring, which could then be chemically converted to an iodine substituent. The enzymatic formation of the pyridine ring itself is also a known biological process, as seen in the biosynthesis of thiopeptides, which involves an enzymatic [4+2]-cycloaddition to form the central pyridine core. nih.gov

Table 3: Potential Biocatalytic Approaches for Pyridine Halogenation

| Biocatalytic System | Reaction Type | Potential Application to Pyridine Halogenation | Advantages |

| Flavin-Dependent Halogenases (FDHs) | Electrophilic Halogenation | Direct, regioselective iodination of the pyridine ring. | High selectivity, mild reaction conditions, environmentally benign |

| Engineered FDHs | Site-Selective Halogenation | Tailoring enzyme activity and selectivity for specific pyridine substrates. | Broadened substrate scope, altered regioselectivity |

| Chemoenzymatic Synthesis | Combined Enzymatic and Chemical Steps | Enzymatic hydroxylation followed by chemical iodination. | Access to novel synthetic pathways, high efficiency |

| Pyridine-forming Enzymes | Heterocycle Formation | Biosynthesis of the core pyridine structure as a precursor to halogenation. | Sustainable synthesis of the pyridine scaffold |

Reactivity and Transformations of 3 Ethyl 5 Iodopyridine in Complex Molecule Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 3-ethyl-5-iodopyridine is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups at the 5-position of the pyridine (B92270) ring. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of novel compounds with tailored properties.

Suzuki-Miyaura Cross-Coupling for Arylation/Heteroarylation with this compound

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl moieties. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or boronic ester. The general reactivity trend for the organic halide in Suzuki-Miyaura coupling is I > OTf > Br >> Cl, making this compound a highly reactive substrate. scirp.org

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. The reaction is compatible with a wide range of functional groups, making it a powerful tool in the late-stage functionalization of complex molecules.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Halogenated Pyridines

| Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 3-Phenylpyridine | High |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 2-(4-Methoxyphenyl)pyridine | Good |

| 5-Bromonicotinonitrile | (4-Fluorophenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 5-(4-Fluorophenyl)nicotinonitrile | Excellent |

This table presents representative examples of Suzuki-Miyaura couplings with various halogenated pyridines to illustrate the general applicability of the reaction. Specific data for this compound was not available in the searched literature.

Sonogashira Cross-Coupling for Alkynylation of this compound

The Sonogashira coupling provides a direct and efficient route to synthesize substituted alkynes by coupling a terminal alkyne with an aryl or vinyl halide. units.it For this compound, this reaction enables the introduction of an alkynyl group at the 5-position, a valuable transformation for the synthesis of conjugated systems and precursors for further chemical modifications. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgbeilstein-journals.org

The mild reaction conditions of the Sonogashira coupling tolerate a wide variety of functional groups, making it a highly versatile method in organic synthesis. units.it

Table 2: General Conditions for Sonogashira Cross-Coupling of Aryl Halides

| Aryl Halide | Terminal Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent |

| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF |

| Aryl Bromide | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | THF |

| Aryl Iodide | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene |

This table outlines typical conditions for the Sonogashira coupling. Specific examples involving this compound were not found in the provided search results.

Buchwald-Hartwig Amination Reactions Involving Iodopyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgwikipedia.org This reaction is of great significance in the synthesis of pharmaceuticals and other biologically active compounds containing arylamine moieties. wikipedia.org For iodopyridines like this compound, this reaction allows for the introduction of primary and secondary amine functionalities. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and depends on the nature of the coupling partners. libretexts.org

The development of various generations of catalyst systems has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines with aryl halides under increasingly mild conditions. wikipedia.org

Table 3: Representative Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent |

| 4-Bromotoluene | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene |

| 3-Iodopyridine | Aniline | Pd(OAc)₂/XPhos | K₂CO₃ | t-BuOH |

| 2-Chloropyridine | n-Butylamine | PdCl₂(Amphos)₂ | Cs₂CO₃ | Dioxane |

This table illustrates the general conditions and components for the Buchwald-Hartwig amination. Specific experimental data for this compound was not available in the searched literature.

Kumada, Negishi, and Stille Coupling Variants with Halogenated Pyridines

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It represents one of the earliest examples of transition metal-catalyzed cross-coupling reactions. wikipedia.org While highly effective, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. wikipedia.org For halogenated pyridines, the Kumada coupling provides a direct method for alkylation and arylation.

The Negishi coupling employs organozinc reagents, which are generally more tolerant of functional groups than their Grignard counterparts. organic-chemistry.org This palladium- or nickel-catalyzed reaction is a versatile tool for the formation of carbon-carbon bonds. The use of organozinc reagents often leads to high yields and selectivities in the coupling with halogenated pyridines.

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents. nrochemistry.com However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction is widely applicable to the synthesis of complex molecules containing pyridine moieties.

Table 4: Overview of Kumada, Negishi, and Stille Couplings with Aryl Halides

| Coupling Reaction | Organometallic Reagent | Catalyst | Typical Substrate |

| Kumada | Grignard Reagent (R-MgX) | Ni or Pd complexes | Aryl/Vinyl Halides |

| Negishi | Organozinc Reagent (R-ZnX) | Ni or Pd complexes | Aryl/Vinyl/Alkyl Halides |

| Stille | Organostannane Reagent (R-SnR'₃) | Pd complexes | Aryl/Vinyl Halides/Triflates |

This table provides a general comparison of these three named reactions. Specific examples with this compound were not identified in the provided search results.

Mechanistic Insights into Catalytic Cycles in Carbon-Iodine Bond Activation

The catalytic cycles of these palladium-catalyzed cross-coupling reactions generally proceed through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This step is often the rate-determining step of the catalytic cycle.

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron, organozinc, organotin) is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific nature of the ligands on the palladium catalyst plays a crucial role in each of these steps, influencing the reaction rate, yield, and selectivity.

Carbon-Hydrogen Functionalization Strategies Involving this compound

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of organic molecules, as it avoids the need for pre-functionalized substrates. nih.govrsc.org For pyridine derivatives, C-H functionalization can be challenging due to the electron-deficient nature of the ring and the potential for the nitrogen atom to coordinate to the metal catalyst. rsc.orgresearchgate.net

The presence of both an ethyl and an iodo group on the pyridine ring of this compound offers interesting possibilities for regioselective C-H functionalization. The electronic and steric influence of these substituents can direct the functionalization to specific positions on the ring. While direct C-H functionalization of this compound is not explicitly detailed in the provided search results, general strategies for the C-H functionalization of substituted pyridines are well-established. These methods often employ transition metal catalysts, such as palladium, rhodium, or iridium, to activate specific C-H bonds, allowing for the introduction of new functional groups. nih.gov The regioselectivity of these reactions is often controlled by directing groups or the inherent electronic properties of the substituted pyridine. researchgate.netresearchgate.net

Table 5: General Approaches to Pyridine C-H Functionalization

| Position | Method | Catalyst/Reagent |

| C2 | Directed C-H Activation | Pd, Rh, Ru catalysts with directing groups |

| C3/C5 | Electronic-Directed Functionalization | Various transition metals |

| C4 | Minisci-type Radical Reactions | Radical initiators, silver catalysts |

This table summarizes common strategies for the C-H functionalization of pyridines. The specific application of these methods to this compound would depend on the interplay of the electronic and steric effects of the ethyl and iodo substituents.

Direct Carbon-Hydrogen Arylation and Alkylation

Direct C-H functionalization has emerged as a powerful, step-economical strategy for forging new carbon-carbon bonds, avoiding the pre-functionalization often required in traditional cross-coupling reactions. For this compound, three distinct C-H bonds at the C2, C4, and C6 positions are available for direct arylation or alkylation.

The inherent electronic properties of the pyridine ring make the C-H bonds at the C2 and C6 positions (α- to the nitrogen) the most acidic and thus generally the most reactive sites for C-H activation. The nitrogen atom can act as an internal directing group, facilitating metalation at these ortho positions. Rhodium(I)-catalyzed direct arylation has been shown to be effective for pyridine derivatives, particularly those with a substituent at the C2 position, which can favor activation at the less hindered C6 position. nih.gov While direct arylation of pyridines without a C2 substituent can be challenging, specialized catalyst systems have been developed. nih.gov

The reaction of a substituted pyridine, such as 2-picoline, with an aryl bromide using a Rh(I) catalyst illustrates this transformation. The ethyl group in this compound is sterically undemanding, suggesting that functionalization at the C2 and C6 positions is feasible. The C4 position is generally less reactive in such transformations. The iodo-substituent at C5 exerts an electron-withdrawing effect, which can further influence the acidity and reactivity of the adjacent C4 and C6 C-H bonds.

| Catalyst System | Heterocycle | Arylating Agent | Product | Yield (%) |

| [RhCl(CO)₂]₂ | 2-Methylpyridine | 3,5-Dimethylbromobenzene | 2-Methyl-6-(3,5-dimethylphenyl)pyridine | 61 |

| [RhCl(CO)₂]₂ | 2-Ethylpyridine | 3,5-Dimethylbromobenzene | 2-Ethyl-6-(3,5-dimethylphenyl)pyridine | 51 |

| [RhCl(CO)₂]₂ | Quinoline | 3,5-Dimethylbromobenzene | 2-(3,5-Dimethylphenyl)quinoline | 82 |

| [RhCl(CO)₂]₂ | 2-Butylpyridine | 3,5-Dimethylbromobenzene | 2-Butyl-6-(3,5-dimethylphenyl)pyridine | 53 |

Table 1: Examples of Rh(I)-Catalyzed Direct Arylation of Pyridine Derivatives. Data sourced from Lewis, J. C. et al. (2008). nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for electron-deficient aromatic rings bearing a suitable leaving group. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it a prime substrate for SNAr reactions. masterorganicchemistry.com

Selective SNAr Pathways on Iodopyridine Scaffolds

The success and regioselectivity of SNAr reactions on halopyridines are critically dependent on the position of the halogen relative to the ring nitrogen. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov For this intermediate to be stabilized, the negative charge must be delocalized by an electron-withdrawing group.

In halopyridines, the ring nitrogen itself provides this stabilization. When the leaving group is at the C2 (ortho) or C4 (para) position, the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance. youtube.com Consequently, 2-halo and 4-halopyridines are highly reactive towards nucleophiles.

However, in this compound, the iodine atom is at the C5 position, which is meta to the nitrogen. Nucleophilic attack at this position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the ring nitrogen. youtube.com This lack of stabilization makes SNAr reactions at the C3 and C5 positions of pyridine significantly less favorable than at the C2 and C4 positions. While reactions at the meta position are not impossible, they typically require much harsher conditions (higher temperatures, stronger nucleophiles) to proceed at a reasonable rate. sci-hub.se The relative reactivity of halopyridines towards sulfur nucleophiles generally follows the order I > Br > Cl > F, reflecting the leaving group ability in the rate-determining second step of the reaction. sci-hub.se

| Halopyridine Isomer | Relative Reactivity in SNAr | Rationale |

| 2-Halopyridine (ortho) | High | Meisenheimer complex is stabilized by resonance with the ring nitrogen. |

| 4-Halopyridine (para) | High | Meisenheimer complex is stabilized by resonance with the ring nitrogen. |

| 3-Halopyridine (meta) | Low | Meisenheimer complex is not stabilized by the ring nitrogen; reaction is disfavored. |

Table 2: General Reactivity Trends for Halopyridines in SNAr Reactions.

Proton Transfer Dual Ionization (PTDI) SNAr Mechanisms

The specific mechanism described as Proton Transfer Dual Ionization (PTDI) for SNAr reactions on iodopyridine scaffolds is not extensively documented in the surveyed scientific literature. The broadly accepted and well-established mechanism for SNAr reactions on pyridine systems is the two-step addition-elimination pathway.

This mechanism involves:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (iodine, in this case), forming a tetrahedral, resonance-stabilized anionic intermediate (the Meisenheimer complex). This step is typically the rate-determining step of the reaction.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (the iodide ion).

As discussed previously, the stability of the Meisenheimer complex is the key factor governing the reaction rate and regioselectivity. For this compound, the attack at the C5 position leads to a relatively unstable intermediate, thus impeding the reaction.

Radical Reactions and Electrochemistry of this compound

Beyond polar reactions, the C-I bond in this compound is susceptible to homolytic cleavage, opening pathways for radical-based transformations. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it a prime site for generating aryl radicals under photochemical or electrochemical conditions.

Photoinduced and Electrochemical Radical Processes with Halogenated Pyridines

Photoinduced processes typically involve the irradiation of the iodopyridine with UV light. This provides the energy to induce homolytic cleavage of the C-I bond, generating a 3-ethyl-pyridin-5-yl radical and an iodine radical. This pyridyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction from a solvent or addition to an alkene.

Electrochemical processes offer a powerful and clean method for generating radical intermediates without the need for chemical initiators or stoichiometric reagents. nih.gov

Cathodic Reduction: The electrochemical reduction of this compound at a cathode can proceed via a one-electron transfer to the C-I bond. This results in the formation of a radical anion, which rapidly fragments to produce the 3-ethyl-pyridin-5-yl radical and an iodide ion.

Anodic Oxidation: While less common for direct C-I bond cleavage, electrochemical oxidation can be used to generate other radical species in solution that can then react with the pyridine ring. For example, the anodic oxidation of halide ions (e.g., Cl⁻) can generate halogen radicals, which can add to aromatic systems to initiate a substitution cascade. nih.gov

Pulsed electrosynthesis has been shown to be an efficient method for generating aryl radicals from various precursors, including heteroaryl compounds, which can then be trapped by reagents like triethylphosphite to form new C-P bonds. nih.govresearchgate.net This highlights the synthetic potential of pyridyl radicals generated from precursors like this compound.

| Method | Process | Initial Intermediate | Key Reactive Species |

| Photochemistry | UV Irradiation | Excited State | 3-Ethyl-pyridin-5-yl radical |

| Electrochemistry (Reduction) | One-electron transfer at cathode | Radical anion | 3-Ethyl-pyridin-5-yl radical |

| Electrochemistry (Oxidation) | Oxidation of external species (e.g., Cl⁻) | Chlorine radical | Radical adduct with pyridine ring |

Table 3: Methods for Generating Radical Intermediates from Halogenated Pyridines.

Derivatization of this compound beyond Direct Coupling

While palladium-catalyzed cross-coupling reactions are a primary application for this compound, its synthetic utility is greatly expanded by transformations that modify its core functional groups. These derivatizations allow for the introduction of a diverse range of functionalities, enabling the synthesis of complex molecular architectures.

The carbon-iodine bond in this compound is a versatile precursor for numerous other functional groups.

Cyanation: The conversion of the iodide to a nitrile group is a valuable transformation, as nitriles are precursors to amines, amides, carboxylic acids, and various heterocyclic systems. Palladium-catalyzed cyanation is a highly effective method for this conversion on heteroaryl iodides. A variety of cyanide sources can be employed, each with specific catalytic systems and reaction conditions.

| Cyanide Source | Catalyst System | Conditions | Reference |

|---|---|---|---|

| K₄[Fe(CN)₆] | Pd NPs@Fe₃O₄/chitosan/pumice | DMF, 100 °C | nih.gov |

| CuCN | Pd(PPh₃)₄ | DMF, reflux | nih.gov |

| Zn(CN)₂ | Pd(dba)₂ / dppf | DMF, 80 °C | acs.org |

Hydroxylation: The direct conversion of the aryl iodide to a hydroxyl group provides access to pyridinols, which are important structural motifs in medicinal chemistry and materials science. This transformation is typically achieved using copper-catalyzed methods, which offer mild conditions and good functional group tolerance. nih.govacs.org Recent advancements have focused on the development of heterogeneous copper catalysts that are recyclable and operate without the need for complex ligands. nih.govrsc.org

| Catalyst System | Base | Conditions | Reference |

|---|---|---|---|

| CuI / 8-Hydroxyquinolin-N-oxide | Cs₂CO₃ | H₂O, 110 °C | nih.govacs.org |

| Cu–ZnO–ZrO₂ | NaOH | DMSO/H₂O, 110 °C | nih.govrsc.org |

| Cu-g-C₃N₄ | Low-cost bases | - | rsc.org |

Beyond the iodide, both the ethyl group and the pyridine ring itself can be subjected to further transformations.

Modifications of the Ethyl Group: The ethyl group, while seemingly simple, provides a handle for further functionalization. The methylene (B1212753) (CH₂) position adjacent to the pyridine ring exhibits benzylic-like reactivity, making it susceptible to oxidation. For example, the oxidation of related alkylpyridines, such as 5-ethyl-2-methylpyridine, can lead to the formation of vinylpyridines through dehydrogenation or to the corresponding carboxylic acid (nicotinic acid derivatives) under stronger oxidizing conditions. researchgate.netresearchgate.net These transformations allow for the introduction of new functionalities and the extension of the molecular framework.

Modifications of the Pyridine Ring System:

N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide using various oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide with a suitable catalyst. arkat-usa.orgwikipedia.org This transformation profoundly alters the electronic properties of the ring. The N-oxide group is a strong electron-donating group through resonance, which activates the C2, C4, and C6 positions towards electrophilic attack, a reaction that is notoriously difficult on the parent pyridine ring. youtube.comrsc.org Following substitution, the N-oxide can be removed via deoxygenation to restore the pyridine ring.

Mechanistic Investigations and Computational Chemistry Studies on 3 Ethyl 5 Iodopyridine

Reaction Mechanism Elucidation

Role of Lewis Acids and Bases in Halopyridine Reaction Pathways

The functionalization of electron-deficient π-systems like halopyridines often requires activation to facilitate reactions. Lewis acids play a crucial role in this activation process. By coordinating to the nitrogen atom of the pyridine (B92270) ring, a Lewis acid enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack. This strategy is central to promoting reactions such as nucleophilic aromatic substitution (SNAr) on halopyridines. nih.govsemanticscholar.orgresearchgate.net For a compound like 3-ethyl-5-iodopyridine, the coordination of a Lewis acid, such as zinc chloride (ZnCl₂) or other metal-based acids, would significantly lower the activation energy for the displacement of the iodo group by a nucleophile. researchgate.netcore.ac.uk

Computational studies have elucidated the critical role of these additives, showing that in their absence, activation barriers can be prohibitively high. nih.gov The effectiveness of the Lewis acid is linked to its ability to strongly coordinate with the pyridine nitrogen without promoting undesirable side reactions. The choice of Lewis acid can influence reaction outcomes and is a key parameter in methodological development. core.ac.ukbath.ac.uk For instance, zinc-based Lewis acids have been effectively used to activate pyridine and its analogues towards various functionalization reactions. researchgate.net

Conversely, Lewis bases can also direct reaction pathways, often by acting as catalysts or by modifying the properties of other reagents. In the context of halopyridine chemistry, while less common for direct ring activation, bases are fundamental in reactions involving deprotonation or in catalytic cycles where regeneration of a catalyst is required.

Table 1: Influence of Lewis Acids on Halopyridine Reactivity

| Lewis Acid Type | Role in Reaction | Predicted Effect on this compound |

|---|---|---|

| Zinc (II) Halides (e.g., ZnCl₂) | Activates the pyridine ring for SNAr by coordinating to the nitrogen. | Would facilitate nucleophilic substitution at the C5 position (iodo group). |

| Lithium Chloride (LiCl) | Acts as a Brønsted or Lewis acid additive to lower activation barriers. nih.gov | Could promote halogenation or other substitution reactions by activating the phosphonium (B103445) salt reagent. nih.gov |

Regioselectivity and Stereospecificity Prediction in Pyridine Functionalization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the regioselectivity of functionalization reactions on substituted pyridines. researchgate.net For this compound, the electronic properties of the pyridine ring are perturbed by the electron-donating ethyl group at the C3 position and the electron-withdrawing, yet displaceable, iodo group at the C5 position.

DFT calculations can model the transition states for substitution at different positions (C2, C4, C6) to determine the most energetically favorable pathway. nih.gov Such studies have been used to understand the origins of regioselectivity in various pyridine functionalization reactions, including radical substitutions and C-H functionalization. researchgate.netrsc.org The preference for a specific position is often governed by a combination of steric interactions and the stability of the reaction intermediate (e.g., a Meisenheimer complex in SNAr or a radical adduct). nih.govresearchgate.net For instance, computational analyses have revealed that intermolecular interactions between radicals and pyridinium (B92312) derivatives are key to determining the preferred site of attack. researchgate.net

Stereospecificity becomes relevant when a chiral center is introduced or is present in a reactant. While this compound itself is achiral, reactions with chiral nucleophiles or catalysts could lead to stereoisomeric products. Computational modeling can predict the most stable diastereomeric transition states, thereby forecasting the stereochemical outcome of the reaction. These predictive models are invaluable for designing synthetic routes to complex, stereodefined pyridine-containing molecules. eurekaselect.com

Molecular Dynamics Simulations

Conformational Analysis and Stability Studies of this compound

The primary conformers would include staggered and eclipsed forms. By performing conformational analysis, the relative energies of these structures can be calculated to identify the most stable, low-energy conformers. mdpi.com The stability is determined by torsional strain and steric interactions between the ethyl group's hydrogen atoms and the adjacent atoms on the pyridine ring. For this compound, the most stable conformation would likely be a staggered one that minimizes steric clash. While specific studies on this exact molecule are not prevalent, the principles of conformational analysis applied to molecules like 1-bromopropane (B46711) or substituted cyclohexanes provide a clear framework for such an investigation.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C3-C_ethyl-C_methyl) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Anti-periplanar (Staggered) | ~180° | 0 (Reference) | Most Stable |

| Gauche (Staggered) | ~60°, ~300° | > 0 | Less Stable |

Solvent Effects on Reactivity and Structure of Halopyridines

Molecular dynamics simulations are an effective tool for investigating the influence of solvent on the structure and reactivity of molecules like halopyridines. easychair.org The solvent can significantly impact reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products. rsc.org MD simulations can model the explicit interactions between the solute (this compound) and surrounding solvent molecules, providing insights into the solvation shell structure. easychair.org

For reactions involving halopyridines, polar solvents are generally expected to stabilize charged intermediates and transition states, thereby accelerating reaction rates. For example, in an SNAr reaction, a polar aprotic solvent like DMSO or a polar protic solvent like ethanol (B145695) can stabilize the negatively charged Meisenheimer complex, facilitating the displacement of the iodide. nih.gov MD simulations can quantify these effects by calculating the free energy of solvation for different species along the reaction coordinate. easychair.orgmdpi.com These simulations also reveal how solvent properties like polarity and hydrogen-bonding capacity influence the conformational preferences of the solute. easychair.org

Advanced Spectroscopic and Analytical Techniques for Mechanistic Probes

(e.g., in-situ NMR, mass spectrometry for intermediates)

Understanding complex reaction mechanisms requires the detection and characterization of transient intermediates. Advanced analytical techniques are indispensable for these mechanistic probes.

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, when applied in-situ (directly in the reaction vessel), allows for real-time monitoring of a chemical reaction. This technique can track the consumption of reactants, the formation of products, and, crucially, the appearance and disappearance of reaction intermediates. researchgate.net For reactions involving this compound, ¹H and ¹³C NMR could be used to observe changes in the chemical shifts of the pyridine ring protons and carbons as the reaction progresses. nsf.govresearchgate.net Paramagnetically shifted signals can sometimes provide unique insights into the electronic structure of intermediates, especially in reactions involving transition metals. nsf.gov Detailed 1D and 2D NMR studies can help elucidate the precise structure of any observable intermediates. researchgate.net

Mass Spectrometry for Intermediates: Mass spectrometry (MS) is exceptionally sensitive for detecting low-abundance, often charged, species, making it a powerful tool for identifying reactive intermediates. nih.gov Techniques like Electrospray Ionization (ESI-MS) can gently transfer ions from the solution phase to the gas phase for detection. researchgate.net In the study of halopyridine reactions, ESI-MS could be used to intercept and identify key intermediates, such as cationic complexes in metal-catalyzed cross-coupling reactions or protonated species. nih.govaip.org By coupling MS with fragmentation techniques (MS/MS), the structure of these transient species can be further elucidated, providing direct evidence for proposed reaction pathways. rsc.org

Table 3: Application of Advanced Analytical Techniques to Study Halopyridine Reactions

| Technique | Type of Information Provided | Example Application for this compound |

|---|---|---|

| In-situ NMR | Real-time concentration of reactants, products, and intermediates; structural information of stable intermediates. | Monitoring a Suzuki coupling reaction to observe the formation of oxidative addition complexes. |

| ESI-Mass Spectrometry | Detection and elemental composition of charged or easily ionizable reaction intermediates. nih.gov | Identifying key catalytic species or intermediates in a Lewis acid-promoted amination reaction. researchgate.net |

Supramolecular Chemistry and Non Covalent Interactions of 3 Ethyl 5 Iodopyridine Derivatives

Halogen Bonding (XB) Interactions

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov In derivatives of 3-Ethyl-5-iodopyridine, the iodine atom serves as a potent halogen bond donor, making it a critical tool for crystal engineering. nih.gov The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl. nih.govsemanticscholar.org

Iodopyridines are effective building blocks for the construction of multicomponent cocrystals and supramolecular assemblies. nih.gov The iodine atom on the pyridine (B92270) ring can form robust C–I···N halogen bonds with the nitrogen atom of another pyridine-containing molecule. semanticscholar.org This interaction is a common strategy for creating discrete assemblies, such as dimers and trimers, or extended infinite chains. nih.govsemanticscholar.org

For instance, the cocrystallization of pyridine derivatives with potent halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB) consistently yields structures directed by C–I···N interactions. nih.govsemanticscholar.org In cases where the pyridine derivative is monotopic (possessing a single acceptor site), it often forms discrete supramolecular assemblies. semanticscholar.org The use of ditopic or tritopic pyridine-based acceptors can lead to the formation of more complex one-dimensional chains or two-dimensional networks. nih.gov The reliability and directionality of the C–I···N halogen bond make it a preferred interaction for designing crystalline materials with specific topologies. researchgate.net

The defining characteristic of a halogen bond is its high degree of directionality. The interaction is typically linear, with the C–I···X angle approaching 180°. nih.gov This linearity arises from the interaction between the positive electrostatic potential of the σ-hole, located on the iodine atom opposite the C–I covalent bond, and the negative electron density of the halogen bond acceptor (X), which is often a nitrogen or oxygen atom, or an anion. nih.gov

The strength of the C–I···X interaction can be significant, with energies comparable to conventional hydrogen bonds. nih.gov Several factors influence this strength:

The Halogen Atom: Iodine forms the strongest halogen bonds among the halogens due to its high polarizability. nih.govsemanticscholar.org

Substituents: Electron-withdrawing groups on the pyridine ring enhance the positive character of the σ-hole on the iodine atom, strengthening the halogen bond. nih.govsemanticscholar.org Conversely, placing a positive charge on the pyridine ring, as in N-alkyl-iodopyridinium cations, drastically increases the incidence and strength of halogen bonding. nih.govacs.org Computational studies on N-methylated iodopyridinium cations have shown binding energies with a neutral pyridine acceptor to be in the range of 57–68 kJ mol⁻¹. nih.govacs.org

The Acceptor: The nature of the halogen bond acceptor (X) is crucial. Lewis bases like pyridine nitrogen atoms are effective acceptors. semanticscholar.org Anions, such as halides (e.g., I⁻), are also excellent halogen bond acceptors due to their charge density. researchgate.netnih.gov

The table below presents typical geometric parameters for C-I···X halogen bonds found in pyridine-containing crystal structures.

| Donor Fragment | Acceptor (X) | d(I···X) [Å] | ∠(C–I···X) [°] | Reference |

| N-methyl-4-iodopyridinium | I⁻ | 3.558 | 172.3 | nih.govacs.org |

| 1,4-diiodotetrafluorobenzene | Pyridyl Nitrogen | 2.790 | 176.0 | acs.org |

| 1,4-diiodotetrafluorobenzene | Pyridyl Nitrogen | 2.882 | 174.4 | acs.org |

Hydrogen Bonding Networks

Hydrogen bonds are electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. libretexts.org In halogenated pyridine systems, both conventional N–H···X and weaker C–H···X hydrogen bonds play a significant role in stabilizing crystal structures. researchgate.netnih.gov

In the context of halogenated pyridines, strong, charge-assisted N⁺–H···X⁻ hydrogen bonds are frequently observed in their protonated salts (halopyridinium halides). researchgate.netnih.gov These interactions are often the dominant force in the crystal packing of such ionic cocrystals. researchgate.netnih.gov For example, in the crystal structures of 3-halopyridinium halides, the primary interactions are charge-assisted hydrogen bonds between the pyridinium (B92312) cation and the halide anion. nih.gov

In many crystalline systems containing iodopyridine derivatives, a sophisticated interplay between halogen and hydrogen bonding governs the final supramolecular assembly. acs.org These interactions can be either competitive or cooperative. nih.gov The formation of a specific structure often depends on a hierarchy of interaction strengths, where the strongest bonds form first and dictate the primary arrangement, which is then refined by weaker interactions. digitellinc.com

In ionic cocrystals formed from halopyridinium salts, strong N⁺–H···X⁻ hydrogen bonds and C–I···X⁻ halogen bonds often coexist. researchgate.netnih.gov For instance, a halide anion can simultaneously act as an acceptor for both a hydrogen bond from the pyridinium cation and a halogen bond from an iodo-substituted molecule. nih.gov This synergy leads to the formation of robust and intricate networks, such as planar sheets or three-dimensional frameworks. nih.govacs.org The combination of these directional forces allows for a high degree of control in crystal engineering, enabling the construction of macrocycles and columnar channels within the solid state. acs.org

| Interaction Type | Donor | Acceptor | Typical Distance [Å] | Typical Angle [°] | Reference |

| Hydrogen Bond | N–H | O | 2.84 | 162 | acs.org |

| Halogen Bond | C–I | N | 2.79 | 176 | acs.org |

Pi-Stacking and Other Aromatic Interactions in Pyridine Architectures

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. researchgate.net In pyridine-based architectures, these interactions contribute significantly to the stabilization of the crystal lattice, often working in conjunction with halogen and hydrogen bonds. rsc.orgnih.gov The interaction involves the electrostatic attraction between the electron-rich π-system of one ring and the electron-poor σ-framework of another.

The geometry of π-stacking can vary, with common arrangements including parallel-displaced and T-shaped configurations. researchgate.net The strength of the interaction is influenced by substituents on the pyridine ring; electron-donating groups can increase π-stacking strength, while electron-withdrawing groups can decrease it. nih.gov In many crystal structures, π-stacking interactions are responsible for linking one-dimensional chains or two-dimensional sheets—formed by stronger hydrogen or halogen bonds—into a stable three-dimensional structure. nih.gov The typical distances for these interactions are between 3.3 and 3.8 Å. researchgate.net

Design Principles for Supramolecular Architectures with Iodopyridines

The rational design of supramolecular architectures using iodopyridine derivatives, such as this compound, is fundamentally reliant on the predictable and directional nature of non-covalent interactions. nih.gov The primary forces at play are halogen bonds, hydrogen bonds, and π-π stacking interactions, with the substituent groups on the pyridine ring providing a means to modulate these interactions and, consequently, the final solid-state structure.

Halogen Bonding: The iodine atom is the most critical functional group for directing assembly in these systems. Due to the anisotropic distribution of electron density around the covalently bonded iodine, a region of positive electrostatic potential, known as a σ-hole, exists along the extension of the C-I bond. mdpi.com This σ-hole allows the iodine atom to act as a potent Lewis acid, forming strong, directional halogen bonds (C−I···B) with Lewis bases (B), which are typically halogen bond acceptors. mdpi.com In the context of iodopyridines, common acceptors include the nitrogen atom of another pyridine ring (C−I···N) or anions present in the crystal lattice, such as halides (C−I···X⁻). researchgate.netnih.gov The strength of this interaction increases with the polarizability of the halogen bond donor (I > Br > Cl). mdpi.com Furthermore, rendering the pyridine ring cationic, for instance through N-alkylation or protonation, significantly enhances the Lewis acidity of the iodine's σ-hole, leading to stronger and more frequent halogen bonding. nih.gov

Hydrogen Bonding and Other Weak Interactions: While halogen bonding is often dominant, weaker interactions such as C−H···I and C−H···N hydrogen bonds play a crucial role in reinforcing and guiding the supramolecular assembly. mdpi.com The ethyl group at the 3-position, while not a strong hydrogen bond donor, can participate in these weak C-H···X interactions. mdpi.com The presence of the ethyl group also introduces steric factors and conformational flexibility. mdpi.com This can be a critical design element; its bulk can disrupt otherwise tightly packed planar structures, potentially altering solubility or leading to different packing motifs compared to unsubstituted or methyl-substituted analogues. nih.govmdpi.com

Applications in Crystal Engineering and Self-Assembly Processes

The design principles governing iodopyridine derivatives are actively applied in crystal engineering to construct functional materials with predictable and well-defined solid-state structures. researchgate.net The directionality and strength of the halogen bond make it a reliable tool for programming the self-assembly of molecules into one-, two-, and three-dimensional networks. mdpi.comnih.gov

Formation of Supramolecular Assemblies: Research on N-alkylated 3-halopyridinium salts provides clear examples of this application. In the crystal structure of N-ethyl-3-iodopyridinium iodide, the strong C−I···I⁻ halogen bonds and C−H···I⁻ hydrogen bonds work in concert to assemble the cations and anions into layers. mdpi.com Similarly, in N-ethyl-3-bromopyridinium iodide, a combination of C−Br···I⁻ halogen bonds and C−H···I⁻ hydrogen bonds connects the constituent ions into helical chains. mdpi.com These examples demonstrate how the choice of halogen atom and the presence of the N-ethyl group can be used to direct the assembly towards specific, predetermined architectures. The ethyl group, in particular, has been shown to influence the strength of these interactions, with N-ethylated salts forming shorter and thus stronger halogen bonds compared to their N-methylated counterparts. mdpi.com

Detailed crystallographic studies provide quantitative data on these interactions, underpinning their use in rational design. The table below, adapted from studies on N-alkylated 3-halogenopyridinium iodides, illustrates the precise nature of these non-covalent bonds.

| Compound | Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|

| [N-Et-3-BrPy]I | C−Br···I⁻ | 3.611 | 169.2 | mdpi.com |

| [N-Me-3-BrPy]I | C−Br···I⁻ | 3.693 | 175.7 | mdpi.com |

| [N-Et-3-IPy]I | C−I···I⁻ | 3.501 | 176.7 | mdpi.com |

| [N-Me-3-IPy]I | C−I···I⁻ | 3.593 | 173.5 | mdpi.com |

This ability to control assembly through non-covalent interactions is the essence of crystal engineering. By selecting appropriate building blocks like this compound, scientists can create complex, self-assembled structures. These ordered arrangements are crucial for developing materials with specific electronic, optical, or host-guest properties, where the precise positioning of molecules dictates the bulk function of the material. nih.gov The use of iodopyridines as reliable halogen bond donors allows for the construction of diverse architectures, from simple co-crystals to intricate metal-organic frameworks. acs.orgnih.gov

Advanced Applications and Future Research Directions of 3 Ethyl 5 Iodopyridine

Role as a Precursor in Materials Science Research

The pyridine (B92270) ring is a fundamental structural motif in materials science, prized for its distinct electronic properties and ability to coordinate with metals. 3-Ethyl-5-iodopyridine offers a functionalized entry point into this class of materials, enabling the precise incorporation of the pyridine unit into larger, more complex architectures.

Synthesis of Organic Electronic Materials (e.g., conjugated polymers, small molecules for optoelectronics) from Pyridine Building Blocks

Pyridine-containing conjugated polymers are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The electron-deficient nature of the pyridine ring can be used to tune the electronic properties of the material, often leading to n-type (electron-transporting) or ambipolar behavior. semanticscholar.org The synthesis of these polymers frequently relies on transition-metal-catalyzed cross-coupling reactions, where a dihaloaromatic monomer is reacted with a di-organometallic or divinyl comonomer.

This compound is an ideal precursor for creating novel pyridine-based monomers. The reactive carbon-iodine bond allows for its participation in a variety of polymerization reactions, including Suzuki, Stille, and Heck couplings. By first converting the ethyl group into another reactive site or by synthesizing a di-functionalized pyridine derivative starting from this compound, it can be incorporated into a polymer backbone. The ethyl group can enhance the solubility of the resulting polymers, which is a critical factor for solution-based processing and device fabrication. rsc.org Future research could focus on synthesizing alternating copolymers of 3-ethylpyridine (B110496) with various electron-rich units to systematically study the structure-property relationships and optimize their performance in electronic devices.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives This table is interactive. Click on the headers to sort.

| Polymerization Reaction | Comonomer Type | Resulting Linkage | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl Diboronic Acid/Ester | Aryl-Aryl | OFETs, OLEDs |

| Stille Coupling | Aryl Distannane | Aryl-Aryl | OFETs, Organic Photovoltaics |

| Heck Coupling | Divinyl Compound | Aryl-Vinylene | Polymer LEDs |

Building Blocks for Porous Materials and Frameworks (e.g., MOFs, COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore sizes. nih.govrsc.org They are constructed from organic "linker" molecules and either metal nodes (in MOFs) or strong covalent bonds (in COFs). Pyridine-based ligands are widely used as linkers due to the strong coordinating ability of the pyridine nitrogen atom. nih.gov

This compound can serve as a foundational scaffold for the synthesis of novel organic linkers. The iodo group can be transformed into various coordinating groups, such as carboxylic acids, phosphonic acids, or other nitrogen heterocycles, through established synthetic methodologies. For instance, a Negishi or Grignard exchange followed by carboxylation would yield a pyridine carboxylic acid linker. The ethyl group would then act as a permanent functional group decorating the pores of the resulting framework, influencing its surface properties, hydrophobicity, and selective adsorption capabilities. The development of such tailored linkers from this compound could lead to new porous materials for applications in gas storage, separation, and heterogeneous catalysis. researchgate.net

Table 2: Transformation of this compound into Linkers for Porous Materials

| Target Linker Type | Required Functional Group | Synthetic Step from Iodo-Group | Framework Type |

|---|---|---|---|

| Pyridine-carboxylate | -COOH | Lithiation/Grignard then CO2 quench | MOF |

| Pyridine-phosphonate | -PO(OH)2 | Palladium-catalyzed phosphonation | MOF |

| Bipyridine or Terpyridine | Additional Pyridine Rings | Suzuki or Stille Coupling | MOF |

Ligand Design and Catalyst Development in Transition Metal Catalysis

The pyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis, owing to its moderate σ-donating and π-accepting properties. researchgate.netwikipedia.org The ability to easily modify the pyridine ring allows for the fine-tuning of the steric and electronic environment around a metal center, thereby controlling its catalytic activity and selectivity.

Development of New Phosphine (B1218219) and N-Heterocyclic Carbene Ligands from Pyridine Scaffolds

P,N-ligands (containing phosphorus and nitrogen donors) and C,N-ligands (based on N-heterocyclic carbenes, NHCs) are two of the most successful ligand classes in modern catalysis. nih.govnih.gov The pyridine unit is a common component in both types. This compound provides a direct route to new ligands of these classes. The iodo-substituent can be readily converted into a phosphine group via metal-halogen exchange followed by quenching with a chlorophosphine. researchgate.net Alternatively, the iodo-group can be used in coupling reactions to attach imidazole (B134444) or imidazolium (B1220033) precursors, which can then be converted into NHC ligands. researchgate.net The 3-ethyl substituent provides steric bulk near the coordinating nitrogen atom, which can create a specific chiral pocket around the metal and influence the selectivity of catalytic reactions. libretexts.org

Chiral Ligand Synthesis from Pyridine Derivatives for Asymmetric Catalysis

Asymmetric catalysis, which enables the synthesis of single-enantiomer products, is heavily reliant on the development of effective chiral ligands. hkbu.edu.hk Pyridine-containing chiral ligands, such as Pyridine-Oxazolines (PyOx) and various chiral P,N-ligands, have proven to be highly effective in a multitude of enantioselective transformations. rsc.orgdiva-portal.org

This compound is a valuable starting material for the synthesis of new chiral ligands. Chirality can be introduced by coupling a chiral moiety at the 5-position using the iodo group as a reactive handle. For example, a Suzuki coupling with a chiral boronic ester or a nucleophilic substitution with a chiral alcohol could be employed. While the ethyl group itself is not a chiral center, its steric presence is crucial as it can influence the conformational preferences of the ligand-metal complex, thereby enhancing enantioselectivity. researchgate.net The modular synthesis enabled by this compound allows for the rapid generation of ligand libraries for screening in various asymmetric reactions.

Table 3: Examples of Chiral Ligand Scaffolds Derivable from Pyridine Derivatives

| Ligand Class | Key Structural Feature | Role of Pyridine | Potential Synthetic Route from this compound |

|---|---|---|---|

| Pyridine-Oxazoline (PyOx) | Chiral oxazoline (B21484) ring adjacent to pyridine N | N,N'-chelation | Coupling of a chiral amino alcohol derivative at C5 |

| Chiral P,N-Ligands | Chiral phosphine group on pyridine ring | P,N-chelation | Coupling of a chiral phosphine-containing unit |

Scaffold for Diverse Heterocyclic Chemistry Research

Substituted pyridines are essential building blocks in synthetic organic and medicinal chemistry. nih.gov The presence of multiple, differentially reactive sites on a pyridine core allows for the construction of complex, polycyclic heterocyclic systems. mdpi.comnih.gov

This compound is a prime example of such a versatile scaffold. The carbon-iodine bond is highly susceptible to a vast array of transition-metal-catalyzed cross-coupling reactions. rsc.org This allows for the introduction of alkyl, alkenyl, alkynyl, aryl, and other functional groups at the 5-position. These newly introduced groups can then participate in subsequent intramolecular cyclization reactions to build fused ring systems, such as pyridoindoles, pyridofurans, or other more elaborate heterocyclic structures. mdpi.com The ethyl group at the 3-position can sterically influence these cyclization reactions, potentially controlling regioselectivity, and remains as a key substituent that can modulate the biological activity or physical properties of the final product. The synthetic flexibility offered by this compound opens up avenues for the discovery of novel compounds with potential applications in pharmaceuticals and agrochemicals. mdpi.com

Table 4: Cross-Coupling Reactions for Functionalizing the this compound Scaffold

| Reaction Name | Reagent Type | Bond Formed | Application in Heterocycle Synthesis |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C-C (sp2-sp2) | Annulation to form fused aromatic rings |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Precursor for indole (B1671886) or furan (B31954) ring formation |

| Heck | Alkene | C-C (sp2-sp2) | Precursor for dihydro-fused ring systems |

| Buchwald-Hartwig | Amine/Amide | C-N | Annulation to form N-containing fused rings |

Synthesis of Polycyclic Nitrogen Heterocycles

The carbon-iodine bond in this compound serves as a key functional group for palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-nitrogen bonds. These reactions are the foundation for building polycyclic nitrogen heterocycles, structures that are prevalent in pharmaceuticals and functional materials.

One of the most powerful strategies involves an iterative cycle of a Sonogashira coupling followed by an iodocyclization. nih.gov In this approach, the this compound can be coupled with a terminal alkyne bearing a nucleophilic group (such as a hydroxyl or amino group). The resulting product can then undergo an electrophilic iodocyclization to form a new fused heterocyclic ring, such as a furopyridine or pyrrolopyridine. The newly introduced iodine atom can then serve as a handle for another cross-coupling reaction, allowing for the sequential construction of complex polyheterocyclic systems. nih.gov

Common cross-coupling reactions utilized for this purpose include:

Sonogashira Coupling: Reacting this compound with terminal alkynes introduces an alkynyl substituent at the 5-position. libretexts.orgwikipedia.orgorganic-chemistry.org This is often a precursor step to intramolecular cyclizations that form fused rings.

Suzuki-Miyaura Coupling: Coupling with aryl or heteroaryl boronic acids or esters allows for the direct formation of biaryl or hetero-biaryl structures. mdpi.comnih.govresearchgate.netmdpi.com This is a direct route to extending the aromatic system.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling this compound with a wide range of primary or secondary amines, amides, or N-heterocycles. wikipedia.orgnih.govlibretexts.orgresearchgate.netorganic-chemistry.org This method is crucial for synthesizing compounds containing arylamine linkages, which are common in medicinal chemistry.

Interactive Table: Cross-Coupling Reactions for Polycycle Synthesis